2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine
Brand Name: Vulcanchem
CAS No.: 1175645-00-7
VCID: VC2912783
InChI: InChI=1S/C9H11N3O/c1-12(2)9-11-7-5-6(10)3-4-8(7)13-9/h3-5H,10H2,1-2H3
SMILES: CN(C)C1=NC2=C(O1)C=CC(=C2)N
Molecular Formula: C9H11N3O
Molecular Weight: 177.2 g/mol

2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine

CAS No.: 1175645-00-7

Cat. No.: VC2912783

Molecular Formula: C9H11N3O

Molecular Weight: 177.2 g/mol

* For research use only. Not for human or veterinary use.

2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine - 1175645-00-7

Specification

CAS No. 1175645-00-7
Molecular Formula C9H11N3O
Molecular Weight 177.2 g/mol
IUPAC Name 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine
Standard InChI InChI=1S/C9H11N3O/c1-12(2)9-11-7-5-6(10)3-4-8(7)13-9/h3-5H,10H2,1-2H3
Standard InChI Key DHRXSWCLVPXPSL-UHFFFAOYSA-N
SMILES CN(C)C1=NC2=C(O1)C=CC(=C2)N
Canonical SMILES CN(C)C1=NC2=C(O1)C=CC(=C2)N

Introduction

Structural Characteristics and Basic Properties

2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine features a benzoxazole core structure with two key substituents: a dimethylamino group at the 2-position and a primary amine at the 5-position. The molecular formula is C9H11N3O with a molecular weight of 177.2 g/mol . The structure contains a fused ring system comprising a benzene ring and an oxazole ring, which contributes to its aromaticity and unique chemical properties.

Chemical Identifiers

The compound can be identified through several chemical notations:

Identifier TypeValue
CAS Number1175645-00-7
Molecular FormulaC9H11N3O
SMILESCN(C)C1=NC2=C(O1)C=CC(=C2)N
InChIInChI=1S/C9H11N3O/c1-12(2)9-11-7-5-6(10)3-4-8(7)13-9/h3-5H,10H2,1-2H3
InChIKeyDHRXSWCLVPXPSL-UHFFFAOYSA-N

Mass Spectrometry Characteristics

Mass spectrometry data provides valuable information for compound identification and analysis. The predicted collision cross-section (CCS) values for various adducts of 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine are presented in the following table:

Adductm/zPredicted CCS (Ų)
[M+H]+178.09749135.1
[M+Na]+200.07943147.7
[M+NH4]+195.12403143.9
[M+K]+216.05337144.2
[M-H]-176.08293139.6
[M+Na-2H]-198.06488141.6
[M]+177.08966138.1
[M]-177.09076138.1

These values are essential for analytical chemists seeking to identify or quantify this compound in complex matrices using mass spectrometry techniques .

Chemical Reactivity and Functional Groups

The reactivity of 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine is determined by its functional groups:

Dimethylamino Group

The tertiary amine (dimethylamino) group at the 2-position imparts basic character to the molecule. This group can:

  • Act as a hydrogen bond acceptor

  • Participate in nucleophilic reactions

  • Influence the electron distribution within the benzoxazole ring system

Primary Amine Group

The primary amine at the 5-position provides:

  • A site for hydrogen bonding (both donor and acceptor)

  • Potential for derivatization through various reactions (acylation, alkylation, etc.)

  • Possibilities for coordination with metals or interaction with biological targets

Benzoxazole Core

The benzoxazole scaffold contributes to:

  • Aromatic character and π-electron delocalization

  • Rigidity of the molecular framework

  • Potential interactions with biological receptors through π-stacking

Comparison with Related Compounds

Understanding the properties of 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine can be enhanced by comparing it with related structures:

Benzimidazole Derivatives

Benzimidazoles, which differ from benzoxazoles by having an NH group instead of oxygen in the five-membered ring, share some properties with benzoxazoles but exhibit distinct reactivity patterns:

  • Benzimidazoles often show stronger base properties due to the NH group

  • Many benzimidazole derivatives exhibit significant antimicrobial and antiparasitic activities

  • The synthesis of benzimidazoles often involves the condensation of o-phenylenediamine with carboxylic acids or aldehydes

Research Status and Future Directions

The current research status of 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine appears limited, as indicated by the absence of extensive literature data in chemical databases .

Current Knowledge Gaps

Several important aspects of this compound remain unexplored:

  • Detailed synthetic procedures specifically optimized for this compound

  • Comprehensive physical properties (solubility profiles, stability, etc.)

  • Biological activity screening results

  • Crystal structure determination

  • Spectroscopic characterization beyond basic structural data

Recommended Research Directions

Future research on 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine could profitably focus on:

  • Development of efficient and scalable synthetic routes

  • Exploration of derivatization possibilities, particularly through the primary amine

  • Screening for biological activities against various targets

  • Investigation of potential applications in materials science

  • Detailed characterization of physical and spectroscopic properties

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